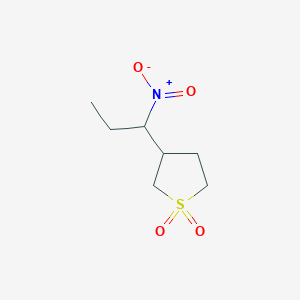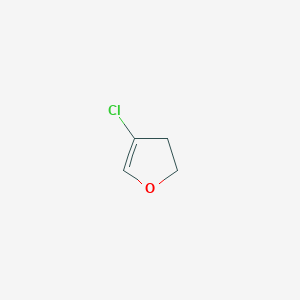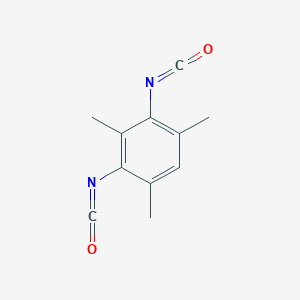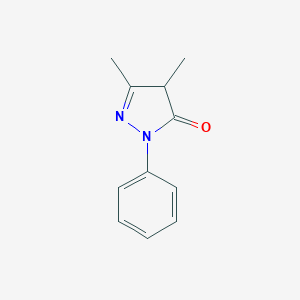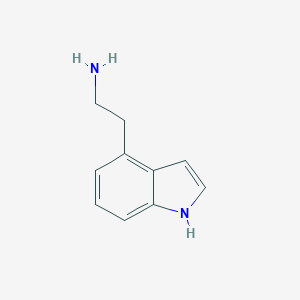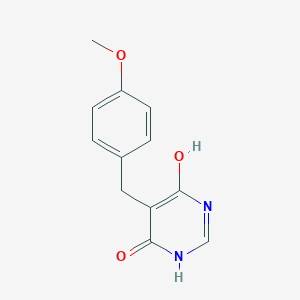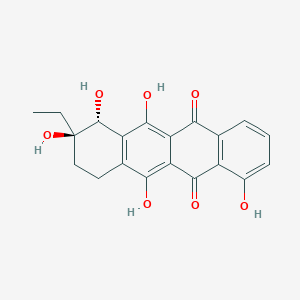
gamma-Rhodomycinone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Gamma-Rhodomycinone is a secondary metabolite produced by Streptomyces species. It is a member of the anthracycline family of antibiotics and exhibits potent antitumor activity. Gamma-Rhodomycinone has been the subject of extensive research due to its promising therapeutic potential in the treatment of cancer.
Scientific Research Applications
Structural Analysis of Gamma-Rhodomycinone
- Crystal and Molecular Structure Analysis : Gamma-Rhodomycinone's structure and relative configuration were determined through a three-dimensional X-ray analysis using the convolution molecule method. This study lays the foundation for understanding its chemical properties and potential applications (Rohrl & Hoppe, 1970).
Cancer Research and Gamma-Rhodomycinone
- Differentiation Inducing Activity in Cancer Cells : Gamma-Rhodomycinone, as an aglycone part of certain anthracyclines, was studied for its differentiation-inducing activity in Friend leukemia cells. The study found that while gamma-Rhodomycinone itself did not induce differentiation, it was cytotoxic. This highlights its potential relevance in cancer treatment strategies (Tsuji et al., 1986).
- Glycosyltransferase Gene in Anthracycline Antibiotic Biosynthesis : A study on the biosynthesis of beta-rhodomycin, an anthracycline antibiotic, identified a glycosyltransferase gene, which is crucial for the glycosylation of epsilon-rhodomycinone in beta-rhodomycin biosynthesis. This gene's function was verified through gene disruption and complementation tests, suggesting its role in the production pathway of anthracycline antibiotics, which have significant anticancer properties (Miyamoto et al., 2002).
- Synthesis of Episilon-Rhodomycinone Glycosides : The synthesis of various episilon-rhodomycinone glycosides was explored, demonstrating the diversity in the structural modification of rhodomycinone derivatives. These synthesized compounds, including episilon-rhodomycinone glycosides, showed activity against P388 tumors, indicating their potential as anticancer agents (Khadem et al., 1977).
properties
CAS RN |
17514-35-1 |
|---|---|
Product Name |
gamma-Rhodomycinone |
Molecular Formula |
C20H18O7 |
Molecular Weight |
370.4 g/mol |
IUPAC Name |
(9R,10R)-9-ethyl-4,6,9,10,11-pentahydroxy-8,10-dihydro-7H-tetracene-5,12-dione |
InChI |
InChI=1S/C20H18O7/c1-2-20(27)7-6-9-12(19(20)26)18(25)14-13(16(9)23)17(24)11-8(15(14)22)4-3-5-10(11)21/h3-5,19,21,23,25-27H,2,6-7H2,1H3/t19-,20-/m1/s1 |
InChI Key |
IYYYSIPRDYPSFJ-WOJBJXKFSA-N |
Isomeric SMILES |
CC[C@]1(CCC2=C([C@H]1O)C(=C3C(=C2O)C(=O)C4=C(C3=O)C=CC=C4O)O)O |
SMILES |
CCC1(CCC2=C(C1O)C(=C3C(=C2O)C(=O)C4=C(C3=O)C=CC=C4O)O)O |
Canonical SMILES |
CCC1(CCC2=C(C1O)C(=C3C(=C2O)C(=O)C4=C(C3=O)C=CC=C4O)O)O |
synonyms |
(7R)-8-Ethyl-7,8,9,10-tetrahydro-1,6,7,8α,11-pentahydroxy-5,12-naphthacenedione |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



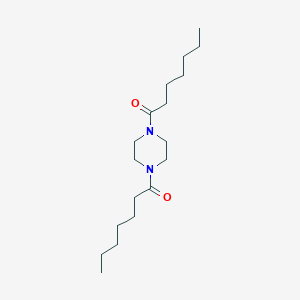
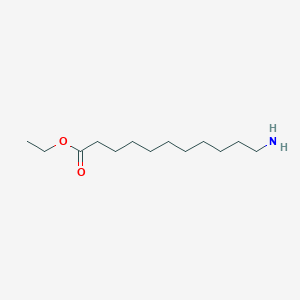
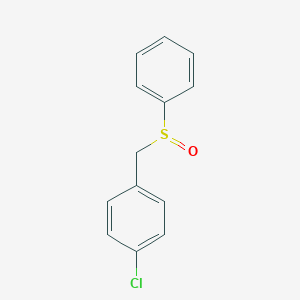
![Silane, [(3,7-dimethyl-6-octenyl)oxy]trimethyl-](/img/structure/B98092.png)

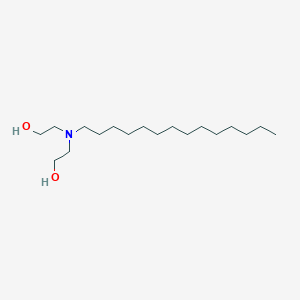
![2-[(4-Methoxyphenyl)carbonyl]furan](/img/structure/B98097.png)
